molecular formula C11H13NO B12568779 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde CAS No. 190273-27-9

4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde

Cat. No.: B12568779
CAS No.: 190273-27-9
M. Wt: 175.23 g/mol
InChI Key: RDRLAYWUPTZMIH-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methyl(prop-2-en-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl(prop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like pseudoephedrine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-[Methyl(prop-2-yn-1-yl)amino]benzaldehyde: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    4-[Methyl(prop-2-en-1-yl)amino]benzoic acid: Oxidized form of the compound.

    4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol: Reduced form of the compound

Uniqueness

4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .

Properties

CAS No.

190273-27-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-[methyl(prop-2-enyl)amino]benzaldehyde

InChI

InChI=1S/C11H13NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h3-7,9H,1,8H2,2H3

InChI Key

RDRLAYWUPTZMIH-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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